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molecular formula C16H19N B1268484 Bis-(3,4-dimethyl-phenyl)-amine CAS No. 55389-75-8

Bis-(3,4-dimethyl-phenyl)-amine

Cat. No. B1268484
M. Wt: 225.33 g/mol
InChI Key: IMQQPEKHINRTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05902901

Procedure details

In a 500 milliliter round bottomed flask equipped with mechanical stirrer and fitted with a Dean-Stark trap under a reflux condenser were placed 12.39 grams (0.055 mole) of bis(3,4-dimethylphenyl)amine, 14 grams (0.050 mole) of 4-iodobiphenyl, 0.50 gram (0.0025 mole) of cupric (copper II) acetate monohydrate, 0.45 gram (0,0025 mole) of 1,10-phenanthroline, 22.44 grams (0.4 mole) of flake potassium hydroxide and 20 milliliters of toluene solvent. The reaction was heated quickly to a reflux temperature of 120° C. and maintained at this temperature for 4 hours after which time chromatographic analysis revealed the reaction to be complete. The reaction was cooled to room temperature, about 25° C., and partitioned between 200 milliliters of toluene and 150 milliliters of deionized water. The resulting organic layer was separated and water removed by azeotropic distillation of the solvent under a Dean-Stark trap. The product was decolorized by slurry treating the toluene solution with 10 grams of FILTROL-24™, an acid washed clay, and 10 grams of Alcoa CG-20 alumina. After 3 hours stirring at reflux, the solution was hot filtered to remove the clay and alumina, and cooled to room temperature. Evaporation of the solvent and recrystallization from octane provided the above product compound in a yield of 10.2 grams (76 percent) and which product melted at 113.8° C. This product of N,N-bis(3,4-dimethylphenyl)-4-biphenylamine was suitable for further purification by conventional means to afford electronic grade, about 99 percent pure, product. The above total reaction time was an accelerated 4 hours.
Quantity
12.39 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
0.45 g
Type
reactant
Reaction Step Three
Quantity
22.44 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
cupric
Quantity
0.5 g
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[CH:15]=[CH:14][C:13]([CH3:16])=[C:12]([CH3:17])[CH:11]=2)[CH:5]=[CH:6][C:7]=1[CH3:8].I[C:19]1[CH:24]=[CH:23][C:22]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[CH:21][CH:20]=1.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.[OH-].[K+]>C1(C)C=CC=CC=1.[Cu].O.C(O)(=O)C>[CH3:17][C:12]1[CH:11]=[C:10]([N:9]([C:4]2[CH:5]=[CH:6][C:7]([CH3:8])=[C:2]([CH3:1])[CH:3]=2)[C:28]2[CH:29]=[CH:30][C:25]([C:22]3[CH:23]=[CH:24][CH:19]=[CH:20][CH:21]=3)=[CH:26][CH:27]=2)[CH:15]=[CH:14][C:13]=1[CH3:16] |f:3.4,7.8|

Inputs

Step One
Name
Quantity
12.39 g
Type
reactant
Smiles
CC=1C=C(C=CC1C)NC1=CC(=C(C=C1)C)C
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0.45 g
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Step Four
Name
Quantity
22.44 g
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
cupric
Quantity
0.5 g
Type
catalyst
Smiles
[Cu]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
After 3 hours stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 milliliter round bottomed flask equipped with mechanical stirrer
CUSTOM
Type
CUSTOM
Details
fitted with a Dean-Stark trap under a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 4 hours after which time chromatographic analysis
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature, about 25° C.
CUSTOM
Type
CUSTOM
Details
partitioned between 200 milliliters of toluene and 150 milliliters of deionized water
CUSTOM
Type
CUSTOM
Details
The resulting organic layer was separated
CUSTOM
Type
CUSTOM
Details
water removed by azeotropic distillation of the solvent under a Dean-Stark trap
ADDITION
Type
ADDITION
Details
treating the toluene solution with 10 grams of FILTROL-24™
WASH
Type
WASH
Details
an acid washed clay, and 10 grams of Alcoa CG-20 alumina
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
the solution was hot filtered
CUSTOM
Type
CUSTOM
Details
to remove the clay and alumina
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent and recrystallization from octane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1C=C(C=CC1C)N(C1=CC=C(C=C1)C1=CC=CC=C1)C1=CC(=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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